molecular formula C26H27N3O3S2 B2809708 N-(4-tert-butylphenyl)-3-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide CAS No. 670273-73-1

N-(4-tert-butylphenyl)-3-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide

Cat. No. B2809708
M. Wt: 493.64
InChI Key: OQVMTMGXADIUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butylphenyl)-3-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide is a useful research compound. Its molecular formula is C26H27N3O3S2 and its molecular weight is 493.64. The purity is usually 95%.
BenchChem offers high-quality N-(4-tert-butylphenyl)-3-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-tert-butylphenyl)-3-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Compounds with complex structures including pyrimidine derivatives have been synthesized and structurally characterized, providing a foundation for understanding their chemical behavior and potential applications in medicinal chemistry. For example, a study on the synthesis of p-hydroxycinnamic acid derivatives explored the fluorescence binding with bovine serum albumin, demonstrating the utility of structural analysis in understanding compound interactions (Meng et al., 2012). Similarly, research on bosentan monohydrate detailed crystallographic analysis, revealing insights into the molecular conformation and packing of pyrimidine-containing compounds (Kaur et al., 2012).

Biological Interactions and Potential Therapeutic Applications

Several studies have focused on the biological activities of thieno[2,3-d]pyrimidine derivatives, highlighting their potential in therapeutic applications. For instance, dual inhibitors of thymidylate synthase and dihydrofolate reductase based on a thieno[2,3-d]pyrimidine scaffold have been identified, showcasing significant inhibitory activities that suggest potential in cancer therapy (Gangjee et al., 2008). Another study synthesized and evaluated antitumor activity of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, finding compounds with potent anticancer properties (Hafez & El-Gazzar, 2017).

Methodological Advances in Compound Synthesis

Research on novel synthetic methods for creating pyrimidine derivatives with potential biological activities continues to expand the toolkit available for chemical synthesis and drug development. For example, a study on the synthesis and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives provided new insights into the synthesis of complex heterocyclic compounds (Zaki et al., 2017).

properties

IUPAC Name

N-(4-tert-butylphenyl)-3-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S2/c1-5-13-29-24(31)22-19(20-7-6-14-32-20)16-34-23(22)28-25(29)33-15-12-21(30)27-18-10-8-17(9-11-18)26(2,3)4/h5-11,14,16H,1,12-13,15H2,2-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVMTMGXADIUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CCSC2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butylphenyl)-3-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide

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